

An In-depth Technical Guide to the Water Solubility of DNQX Disodium Salt

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Compound of Interest

Compound Name: *DNQX (disodium salt)*

Cat. No.: *B12415722*

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This technical guide provides comprehensive information on the water solubility of DNQX disodium salt, a critical antagonist for AMPA and kainate receptors used in neuroscience research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism and applications.

Core Properties of DNQX Disodium Salt

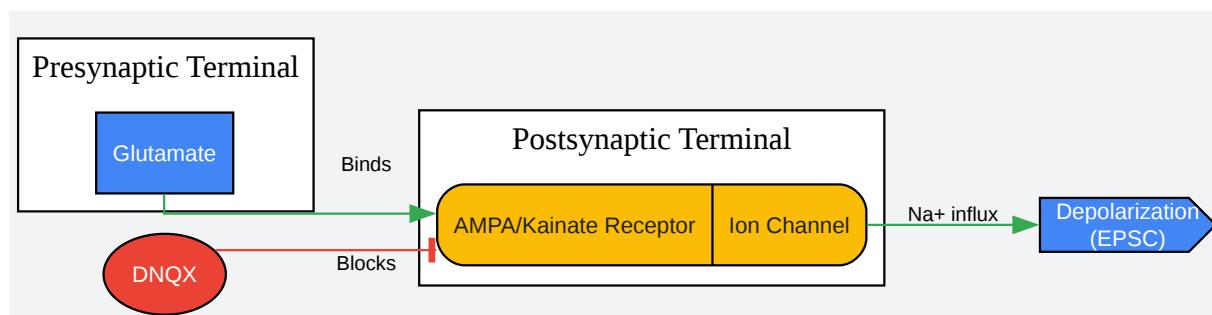
DNQX disodium salt is a more water-soluble form of DNQX, facilitating its use in aqueous solutions for experimental applications.^{[1][2]} Its primary biological activity is the selective and competitive antagonism of non-NMDA glutamate receptors, specifically AMPA and kainate receptors.^{[2][3]}

The following table summarizes the key chemical and physical properties of DNQX disodium salt.

Property	Value	Citations
Water Solubility	Up to 100 mM	[1][3][4]
Up to 31.4 mg/mL	[2][5]	
Molecular Weight	296.1 g/mol	[1][2][6]
Molecular Formula	C ₈ H ₂ N ₄ Na ₂ O ₆	[1][2][4]
CAS Number	1312992-24-7	[1][2][6]
Appearance	Brown or dark brown solid	[4][6]
Purity	≥98% to >99%	[1][2]
Storage Conditions	Desiccate at room temperature or 2-8°C	[1][6]
Stock Solution Storage	Stable for up to 3 months at -20°C	
Recommended to prepare fresh if possible	[3][4]	

Signaling Pathway of DNQX Disodium Salt

DNQX exerts its effect by blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at AMPA and kainate receptors. These receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to neuronal depolarization. By competitively binding to these receptors, DNQX prevents glutamate-mediated excitatory postsynaptic currents (EPSCs).



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Figure 1: Mechanism of DNQX as an AMPA/Kainate receptor antagonist.

Experimental Protocols

This section provides detailed methodologies for determining the water solubility of DNQX disodium salt and for its application in electrophysiological recordings.

This protocol outlines a hierarchical approach to determine the maximum solubility of DNQX disodium salt in an aqueous buffer (e.g., physiological saline or cell culture medium).

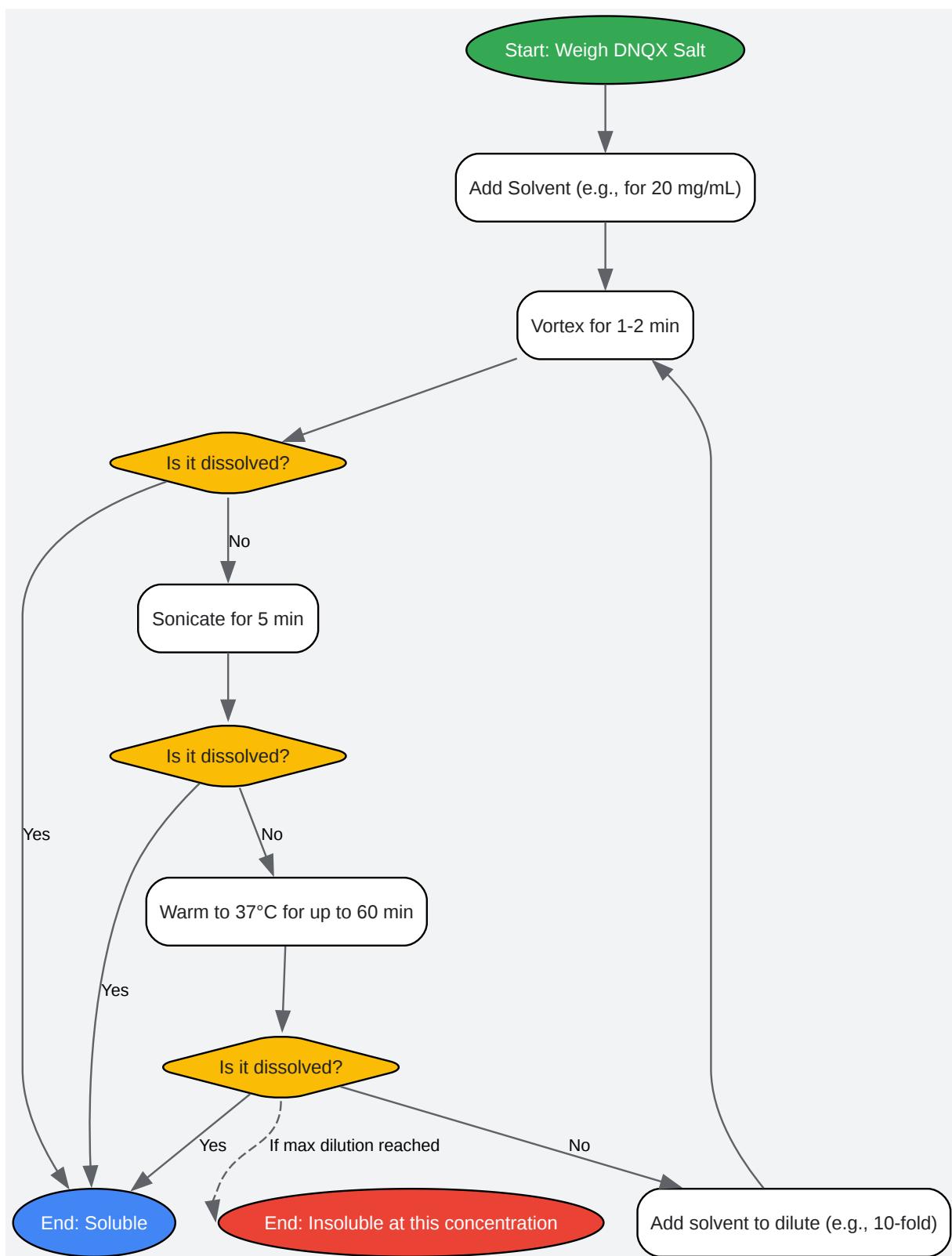
Materials:

- DNQX disodium salt
- Distilled water or appropriate aqueous buffer
- Glass tubes
- Vortex mixer
- Water bath sonicator
- Incubator (37°C)
- Calibrated balance

Methodology:

- Initial High Concentration Test (e.g., 20 mg/mL):
 - Weigh approximately 10 mg of DNQX disodium salt into a glass tube.
 - Add the calculated volume of solvent (e.g., 0.5 mL for a 20 mg/mL solution).
 - Vortex the tube for 1-2 minutes at room temperature.
 - Visually inspect for complete dissolution. If not dissolved, proceed to the next step.

- Sonicate in a water bath for up to 5 minutes.
- If still not dissolved, warm the solution to 37°C for up to 60 minutes, with intermittent mixing.[7]
- Serial Dilution for Solubility Limit:
 - If the compound is insoluble at the initial concentration, perform a serial dilution.
 - Add a known volume of solvent to the tube to decrease the concentration (e.g., add 4.5 mL to the 0.5 mL solution to achieve a 10-fold dilution).[7]
 - Repeat the mixing, sonicating, and warming steps at each dilution until complete solubility is observed. The lowest concentration at which the compound fully dissolves is considered the solubility limit under these conditions.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for determining the aqueous solubility of DNQX disodium salt.

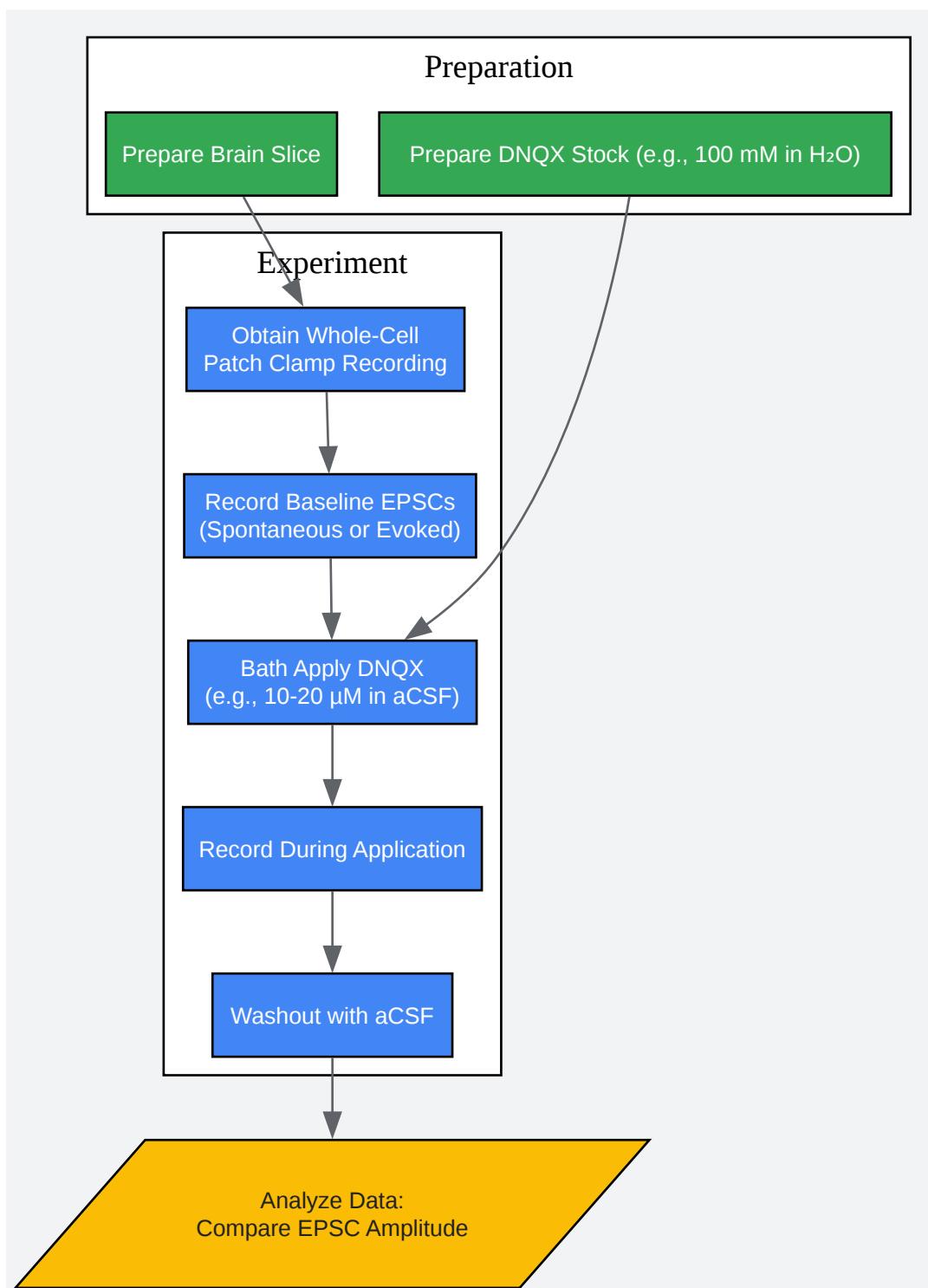
This protocol describes the use of DNQX disodium salt to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices, a common application.[3][4]

Materials:

- Brain slice preparation
- Artificial cerebrospinal fluid (aCSF)
- Recording and stimulating electrodes
- Patch-clamp amplifier and data acquisition system
- DNQX disodium salt stock solution (e.g., 10-20 mM in water)

Methodology:

- Prepare Stock Solution: Dissolve DNQX disodium salt in distilled water to create a concentrated stock solution (e.g., 100 mM).[1][3] Store aliquots at -20°C.
- Obtain Baseline Recordings:
 - Perform whole-cell voltage-clamp recordings from a neuron in a brain slice.
 - Hold the neuron at a negative potential (e.g., -70 mV) to isolate glutamatergic currents.
 - Record baseline spontaneous EPSCs and/or evoked EPSCs by stimulating afferent pathways.[4]
- Apply DNQX:
 - Dilute the DNQX stock solution into the aCSF to a final working concentration, typically 10-20 μ M.[3][4]
 - Perfusion the brain slice with the DNQX-containing aCSF.
 - Continuously record EPSCs. A reduction and eventual block of the EPSC amplitude indicate successful antagonism of AMPA/kainate receptors.



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Figure 3: Experimental workflow for using DNQX to block EPSCs.

Conclusion

DNQX disodium salt offers high water solubility, making it a convenient and effective tool for in vitro neuroscience research. Its well-characterized role as a competitive antagonist at AMPA and kainate receptors allows for the precise dissection of glutamatergic neurotransmission. The protocols and data provided in this guide serve as a comprehensive resource for the effective use of this compound in a laboratory setting.

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